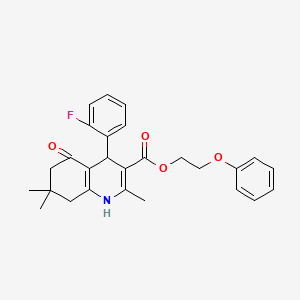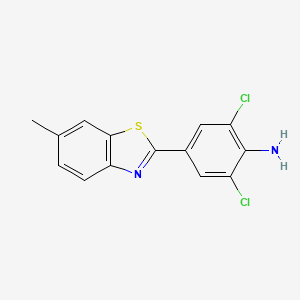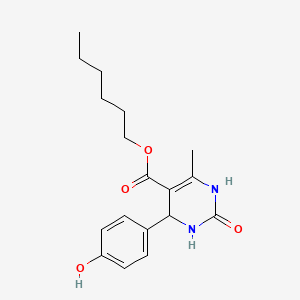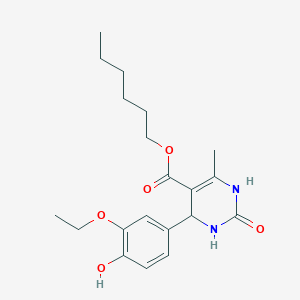![molecular formula C18H18N2O2 B11686005 2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-phénoxy-N'-[(2E)-3-phénylprop-2-én-1-ylidène]propanehydrazide est un composé organique de formule moléculaire C18H18N2O2. Il s'agit d'un dérivé d'hydrazide caractérisé par la présence de groupes phénoxy et phénylprop-2-én-1-ylidène.
Méthodes De Préparation
La synthèse du 2-phénoxy-N'-[(2E)-3-phénylprop-2-én-1-ylidène]propanehydrazide implique généralement la réaction de la phénoxypropanehydrazide avec la cinnamaldéhyde sous reflux. La réaction est effectuée dans un solvant approprié, tel que l'éthanol, et nécessite un catalyseur pour faciliter la formation du produit souhaité. Le mélange réactionnel est chauffé à reflux pendant plusieurs heures, puis refroidi et filtré pour obtenir le produit brut. Le produit brut est ensuite purifié par des techniques de recristallisation pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Le 2-phénoxy-N'-[(2E)-3-phénylprop-2-én-1-ylidène]propanehydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile avec des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle pour former des dérivés substitués.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques comme l'éthanol ou le dichlorométhane, les catalyseurs tels que les acides ou les bases, et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .
Applications de recherche scientifique
Le 2-phénoxy-N'-[(2E)-3-phénylprop-2-én-1-ylidène]propanehydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche a exploré son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-phénoxy-N'-[(2E)-3-phénylprop-2-én-1-ylidène]propanehydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, conduisant à la modulation de diverses voies biochimiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, exerçant ainsi des effets anticancéreux. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature des interactions du composé .
Applications De Recherche Scientifique
2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N’-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Le 2-phénoxy-N'-[(2E)-3-phénylprop-2-én-1-ylidène]propanehydrazide peut être comparé à d'autres composés similaires, tels que :
2-phénoxy-N'-[(1Z,2E)-3-phénylprop-2-én-1-ylidène]acétohydrazide : Ce composé a une structure similaire mais diffère par la longueur de la chaîne carbonée.
2-[4-(Pentyloxy)phénoxy]-N'-[(2E,3E)-4-phényl-3-butén-2-ylidène]propanehydrazide : Ce composé possède un groupe pentyloxy supplémentaire, ce qui peut affecter ses propriétés chimiques et ses activités biologiques.
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-phenoxy-N-[[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C18H18N2O2/c1-15(22-17-12-6-3-7-13-17)18(21)20-19-14-8-11-16-9-4-2-5-10-16/h2-15H,1H3,(H,20,21)/b11-8+,19-14? |
Clé InChI |
OBNPPHAEQOBVNK-IBGHGUAHSA-N |
SMILES isomérique |
CC(C(=O)NN=C/C=C/C1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11685928.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685933.png)
![5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B11685940.png)
![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)

![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)



![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)

![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
![1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea](/img/structure/B11686001.png)
![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)
